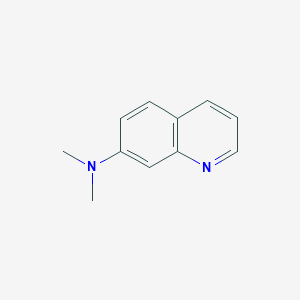

N,N-Dimethylquinolin-7-amine

Description

Properties

CAS No. |

89770-32-1 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N,N-dimethylquinolin-7-amine |

InChI |

InChI=1S/C11H12N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |

InChI Key |

ANCZVOOHEGJTBO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylquinolin 7 Amine and Its Derivatives

Established Synthetic Pathways for the N,N-Dimethylquinolin-7-amine Core

Traditional methods for synthesizing the fundamental this compound structure often rely on multi-step sequences involving cyclocondensation and subsequent functional group manipulations.

Cyclocondensation and Halogenation Strategies

A common route to the quinoline (B57606) core involves the cyclocondensation of an appropriately substituted aniline (B41778) with a dicarbonyl compound or its equivalent. For the synthesis of this compound derivatives, 3-(dimethylamino)aniline is a key starting material. This can be condensed with reagents like diethyl malonate to form a hydroxyquinoline intermediate, such as 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one. nih.gov

Following the formation of the quinoline core, halogenation is a crucial step to introduce reactive handles for further functionalization. Phosphorus oxychloride (POCl₃) is frequently employed to convert the hydroxyquinoline into a di- or tri-halogenated derivative. nih.gov For instance, the reaction of 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one with POCl₃ can yield 2,4-dichloro-N,N-dimethylquinolin-7-amine. nih.gov The efficiency of this two-step process can be significantly impacted by reaction conditions. Initial reports cited yields as low as 26%, but optimization, such as using a high-boiling solvent like diphenyl ether to ensure homogeneity, has dramatically improved yields to as high as 96%. nih.gov

Table 1: Optimization of 2,4-dichloro-N,N-dimethylquinolin-7-amine Synthesis nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | POCl₃ (equiv.) | Yield (%) |

| 1 | None | 180 - 270 | - | - | 26 |

| 2 | Diphenyl Ether | 258 | - | - | 96 |

| 3 | Diphenyl Ether | 190 | >12 | 3 | 75 |

| 4 | Diphenyl Ether | 160 | >24 | 3 | 50 |

| 5 | Diphenyl Ether | 258 | - | 1.5 | 80 |

This table is based on data adapted from a study on the synthesis of quinoline-based fluorescent dyes. The reported yields were obtained after the one-pot, two-step cyclocondensation and chlorination procedure. nih.gov

Nucleophilic Substitution Approaches for Amino Group Introduction

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental method for introducing the dimethylamino group onto a pre-formed, halogenated quinoline ring. This approach is particularly useful when a suitable halogenated precursor, such as 4,7-dichloroquinoline (B193633), is available. The reaction involves treating the haloquinoline with dimethylamine (B145610), often in a suitable solvent and sometimes in the presence of a base to enhance the nucleophilicity of the amine. For example, 4-chloro-N,N-dimethylquinolin-7-amine can be synthesized by the nucleophilic substitution of the chlorine atom at the 7-position of 4,7-dichloroquinoline with dimethylamine.

The reactivity of different positions on the quinoline ring towards nucleophilic attack can vary. Generally, positions C2 and C4 are more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. imperial.ac.uk The presence of activating groups, such as a nitro group, can further facilitate substitution. researchgate.netmdpi.com

Advanced and Selective Synthesis Techniques for this compound Derivatives

Modern synthetic chemistry has seen the development of more sophisticated and selective methods for the synthesis of complex quinoline derivatives, moving beyond traditional approaches.

Palladium-Catalyzed C–N Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. rsc.orgresearchgate.net This methodology allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound derivatives, this reaction can be employed to couple a halogenated quinoline with dimethylamine or to introduce various other nitrogen-containing moieties. beilstein-journals.orgnih.gov

These reactions offer several advantages, including milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution. rsc.org The choice of ligand is often crucial for the success of the coupling reaction, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being commonly used. beilstein-journals.org This approach has been successfully applied to the synthesis of a wide range of N-aryl and N-heteroaryl amines. beilstein-journals.orgnih.gov

Regioselective Functionalization Strategies at the Quinoline Core

The ability to selectively functionalize specific positions on the quinoline ring is essential for creating diverse derivatives. Various strategies have been developed to achieve high regioselectivity.

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying the quinoline core. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been instrumental in directing the functionalization to specific C-H bonds, such as at the C2, C4, or C8 positions. mdpi.comrsc.org The use of a directing group on the quinoline nitrogen, such as an N-oxide, can effectively control the regioselectivity of the C-H activation step. mdpi.comrsc.org

Furthermore, the use of different magnesium-based reagents can achieve regioselective functionalization through Br/Mg exchange reactions or direct magnesiation, allowing for the sequential introduction of various functional groups at different positions of the quinoline ring. acs.org

Catalyst-Free Synthesis Approaches

In a move towards more environmentally benign and cost-effective synthesis, catalyst-free methods are gaining attention. Some approaches utilize the inherent reactivity of the starting materials under specific conditions to achieve the desired transformation. For instance, the synthesis of certain quinoline derivatives has been reported through a direct oxidative cyclocondensation reaction of o-aminobenzyl alcohols with N,N-dimethyl enaminones without the need for a transition-metal catalyst. frontiersin.orgfrontiersin.org

Additionally, some nucleophilic substitution reactions can proceed efficiently without a catalyst, particularly when highly reactive substrates are used or under specific solvent conditions. researchgate.netscirp.org The introduction of a trifluoromethyl group into the quinoline scaffold has been shown to facilitate the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields. researchgate.net

High-Throughput Synthesis and Combinatorial Library Generation

The generation of extensive chemical libraries from a core molecular structure is a cornerstone of modern drug discovery and materials science. For this compound, high-throughput synthesis and combinatorial approaches are employed to systematically explore the chemical space around this scaffold. These strategies facilitate the rapid production of a multitude of derivatives, enabling efficient screening for desired biological or photophysical properties. The key is a modular design that allows for the introduction of diverse chemical functionalities at specific positions on the quinoline core.

Design and Synthesis of Tunable this compound Scaffolds

The effective design of a combinatorial library begins with a versatile and synthetically accessible core scaffold. For this compound, often abbreviated as DMAQ in research, a highly modular quinoline-based scaffold has been designed with three strategic domains for chemical modification. nih.gov This design includes:

A polarization domain, featuring the electron-donating N,N-dimethylamino group at the 7-position. nih.gov

Two tunable domains at the C-2 and C-4 positions of the quinoline ring, which allow for late-stage chemical diversification. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | POCl₃ (equiv.) | Yield (%) |

| 1 | None | 180 - 270 | 5 | 6 | 26 |

Table 1: Representative condition for the synthesis of the key precursor, 2,4-dichloro-N,N-dimethylquinolin-7-amine, highlighting the initial low yield under harsh conditions. Data sourced from nih.gov.

This streamlined synthesis of the dichloro-precursor is pivotal as it provides a stable, reactive platform ready for high-throughput diversification. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups for subsequent cross-coupling reactions. nih.gov

Development of Structurally Diverse Derivatives

With the tunable 2,4-dichloro-N,N-dimethylquinolin-7-amine scaffold in hand, combinatorial libraries of structurally diverse derivatives can be generated. A primary method for achieving this is through regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This approach allows for the selective introduction of various aryl and heteroaryl groups at the C-2 and C-4 positions.

The generation of an initial library can be achieved via a regioselective Suzuki-Miyaura cross-coupling that preferentially targets the C-2 position of the dichloro-scaffold. nih.gov This selectivity allows for the creation of a wide array of mono-substituted derivatives by varying the boronic acid coupling partner. nih.gov

| Product | R₁ Group | Yield (%) |

| 4a | Phenyl | 95 |

| 4b | 4-(dimethylamino)phenyl | 91 |

| 4c | 4-cyanophenyl | 83 |

| 4d | 4-nitrophenyl | 79 |

| 4e | Thiophen-2-yl | 78 |

Table 2: Examples of mono-arylated this compound derivatives synthesized via regioselective Suzuki-Miyaura cross-coupling at the C-2 position. Data sourced from nih.gov.

To further expand the structural diversity, a second library of bis-aryl derivatives can be synthesized through sequential cross-coupling. nih.gov After the initial substitution at the C-2 position, a second Suzuki-Miyaura coupling is performed to modify the C-4 position. This sequential strategy enables the creation of a matrix of compounds where both the C-2 and C-4 substituents are varied independently, leading to a significant expansion of the chemical library from a single precursor. nih.gov For example, a nine-compound library of doubly-substituted derivatives was created to study the effects of different functional groups on the scaffold's photophysical properties. nih.gov This demonstrates the power of using a tunable scaffold to systematically generate diverse structures for specific applications, such as the development of fluorescent probes. nih.govnih.gov

| Product | R₁ Group | R₂ Group | Yield (%) |

| 5a | 4-(dimethylamino)phenyl | 4-methoxyphenyl | 85 |

| 5b | 4-(dimethylamino)phenyl | Phenyl | 89 |

| 5c | 4-(dimethylamino)phenyl | 4-cyanophenyl | 81 |

| 5d | Phenyl | 4-methoxyphenyl | 91 |

| 5e | Phenyl | Phenyl | 93 |

| 5f | Phenyl | 4-cyanophenyl | 87 |

| 5g | 4-cyanophenyl | 4-methoxyphenyl | 75 |

| 5h | 4-cyanophenyl | Phenyl | 78 |

| 5i | 4-cyanophenyl | 4-cyanophenyl | 72 |

Table 3: Examples of bis-arylated this compound derivatives synthesized via sequential Suzuki-Miyaura cross-coupling reactions at C-2 and C-4 positions. Data sourced from nih.gov.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylquinolin 7 Amine Systems

Fundamental Reaction Types of the Quinoline (B57606) Moiety

The reactivity of the quinoline ring in N,N-Dimethylquinolin-7-amine is significantly influenced by the powerful electron-donating nature of the 7-dimethylamino group. This group enhances the electron density of the aromatic system, affecting its susceptibility to various transformations.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically proceed through an addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The N,N-dimethylamino group at the 7-position is a strong electron-donating group, which increases the electron density on the quinoline ring system. Consequently, the ring is deactivated towards traditional SNAr reactions that require attack by a nucleophile and displacement of a leaving group, as the electron-rich ring would destabilize the negatively charged intermediate. masterorganicchemistry.com

However, a specific type of nucleophilic substitution of hydrogen, the Chichibabin reaction, can occur on electron-deficient nitrogen-containing heterocycles like pyridine (B92270) and quinoline. wikipedia.orggoogle.com This reaction involves the direct amination of the ring by a strong nucleophile, typically an amide anion like sodium amide (NaNH₂), with the elimination of a hydride ion (H⁻). wikipedia.org For quinoline itself, amination occurs preferentially at the C2 and C4 positions. researchgate.net

While direct studies on this compound are not prevalent, the reactivity of analogous compounds provides significant insight. A report on the Chichibabin amination of 4-(dimethylamino)pyridine, a close structural analog to the pyridine portion of this compound, showed the formation of 2-amino-4-(dimethylamino)pyridine, albeit in a modest yield of 30%. google.comgoogle.com This suggests that despite the deactivating effect of the dimethylamino group, nucleophilic amination at the C2 position of this compound is mechanistically feasible.

Table 1: Chichibabin Amination of a Pyridine Analog

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Oxidation and Reduction Pathways

The quinoline scaffold of this compound can undergo both oxidation and reduction reactions, targeting the nitrogen-containing pyridine ring.

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation is a common reaction for quinolines and serves as a method to modify the electronic properties and reactivity of the ring, often as an intermediate step in the synthesis of other derivatives. clockss.org The resulting N-oxide can activate the C2 and C4 positions for further reactions. rsc.orgresearchgate.net

Reduction: The pyridine portion of the quinoline ring can be selectively reduced. A common reagent for this transformation is sodium borohydride, which yields the corresponding 1,2,3,4-tetrahydroquinoline (B108954) analog. This reduction alters the planarity and aromaticity of the pyridine ring, leading to derivatives with different physical properties, such as improved solubility.

Amination Reactions

The primary pathway for the direct amination of the quinoline moiety in this compound is the Chichibabin reaction, as discussed in section 3.1.1. This reaction represents a direct nucleophilic substitution of a hydrogen atom on the pyridine ring.

The mechanism proceeds via the addition of the amide anion (NH₂⁻) to an electrophilic carbon of the pyridine ring, typically the C2 position, to form a σ-adduct intermediate. wikipedia.org Aromaticity is subsequently restored by the elimination of a hydride ion, which then reacts with a proton source in the reaction medium (like ammonia) to evolve hydrogen gas. wikipedia.org The presence of the electron-donating 7-dimethylamino group would be expected to slow this reaction compared to unsubstituted quinoline by reducing the electrophilicity of the C2 and C4 carbons. Nevertheless, the reaction on the analogous 4-(dimethylamino)pyridine demonstrates its viability. google.comgoogle.com

Another approach to functionalizing the quinoline ring with nitrogen nucleophiles involves activating the ring via N-oxidation. Quinoline N-oxides are known to react with amines, often catalyzed by transition metals, to introduce an amino group at the C2 position. clockss.orgrsc.org

N-Dealkylation Transformations of the Amine Group

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation for tertiary amines like this compound. nih.gov This process can be achieved through various chemical and catalytic methods, often involving oxidation.

A well-studied parallel is the oxidative N-demethylation of N,N-dimethylanilines. The mechanism is often initiated by a single-electron transfer (ET) from the nitrogen atom to an oxidant, forming a nitrogen radical cation. mdpi.comrsc.org This is followed by the loss of a proton from one of the methyl groups (proton transfer, PT) to generate a neutral α-amino carbon-centered radical. rsc.orgfrontiersin.org This radical can then undergo further oxidation to an iminium ion, which is subsequently hydrolyzed to yield the secondary amine (N-methylquinolin-7-amine) and formaldehyde. nih.govthieme-connect.de

Various catalytic systems have been shown to effect this transformation in analogous N,N-dimethylanilines, including:

Enzymatic Systems: Heme-containing enzymes like lignin (B12514952) peroxidase and cytochrome P-450 can catalyze N-demethylation via an electron transfer mechanism. rsc.orgnih.govrsc.org

Biomimetic Catalysts: Non-heme manganese and iron complexes can also catalyze the reaction, proceeding through high-valent metal-oxo intermediates that initiate the oxidation. mdpi.comfrontiersin.org

Classical chemical methods, such as the von Braun reaction using cyanogen (B1215507) bromide, also achieve N-dealkylation. nih.govthieme-connect.de This reaction proceeds through a quaternary N-cyanoammonium salt, which then eliminates an alkyl bromide to form a disubstituted cyanamide, followed by hydrolysis to the secondary amine. thieme-connect.de

Photochemical Reactivity and Reaction Mechanisms

The interaction of ultraviolet or visible light with this compound can induce specific chemical reactions, primarily involving the tertiary amine functionality. Tertiary amines have relatively low ionization potentials, making them effective electron donors upon photo-excitation. thieme-connect.de

Photoinduced C–N Bond Cleavage Mechanisms

Photoinduced N-dealkylation represents a key photochemical transformation for aryl tertiary amines. organic-chemistry.org The mechanism is believed to proceed via a single-electron transfer from the photo-excited tertiary amine to a photosensitizing agent or an acceptor molecule, producing an ammoniumyl (B1238589) radical cation. thieme-connect.de This is followed by the loss of a proton from an α-carbon (the methyl group), yielding a carbon-centered α-amino radical. thieme-connect.de A subsequent electron transfer from this radical produces an iminium ion intermediate. thieme-connect.de This highly electrophilic iminium ion is then readily hydrolyzed by water present in the medium to furnish the N-dealkylated secondary amine and an aldehyde (formaldehyde in the case of demethylation). thieme-connect.deorganic-chemistry.org

Recent studies have detailed a photocatalyst-free method for the N-demethylation of aryl tertiary amines using visible light. researchgate.net Another approach utilizes photoredox catalysis to achieve N-dealkylation of a wide range of tertiary amines under mild, aerobic conditions. acs.org A method for the photoinduced oxidative N-dealkylation of aryl tertiary amines has also been demonstrated to occur efficiently in an alkaline environment. organic-chemistry.org

Excited-State Photoreaction Pathways

The photochemical behavior of this compound upon electronic excitation is governed by the interplay of its electronic structure, the nature of its excited states, and the influence of the surrounding environment. The presence of the potent electron-donating dimethylamino group at the 7-position and the electron-accepting nature of the quinoline ring system establishes a pronounced "push-pull" electronic character. This feature is central to its excited-state dynamics, predisposing the molecule to specific photoreaction pathways.

Upon absorption of light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This S₁ state is typically a locally excited (LE) π-π* state. However, due to the push-pull nature of the molecule, this LE state can rapidly evolve into a state with significant intramolecular charge transfer (ICT) character, particularly in polar solvents. nih.govnih.gov This ICT state is characterized by a significant separation of charge, with increased electron density on the quinoline ring and a partial positive charge on the dimethylamino group. The formation and stabilization of this ICT state are evidenced by the solvatochromic behavior of related 7-aminoquinoline (B1265446) derivatives, where the emission wavelength shows a notable red-shift as solvent polarity increases. nih.gov

The primary deactivation pathways from the excited state include fluorescence and non-radiative decay, but chemical reactions can also occur. For the 7-aminoquinoline scaffold, the dominant excited-state photoreaction pathway is intramolecular cyclization, a stark contrast to its constitutional isomers. d-nb.info

Mechanistic Investigations of Photocyclization

Research into the photochemistry of quinoline-based "caging" groups has provided significant insight into the structure-dependent reactivity of aminoquinolines. In these studies, various isomers of (dimethylamino)quinoline were functionalized to act as photoremovable protecting groups. The key finding was that the position of the dimethylamino group dictates the outcome of the photoreaction. While the 8-aminoquinoline (B160924) derivative underwent clean and efficient photolysis (fragmentation) to release the protected molecule, the 6- and 7-aminoquinoline derivatives predominantly yielded products of intramolecular cyclization with only trace amounts of fragmentation observed. d-nb.info

This observed reactivity suggests a [6π] electrocyclization mechanism, a well-established type of pericyclic reaction that occurs under photochemical conditions. acs.org For this compound, the proposed pathway involves the excited state (likely the ICT state) undergoing a conrotatory ring closure between the C-8 position of the quinoline ring and one of the methyl carbons of the dimethylamino group. This process would form a highly strained, short-lived bicyclic intermediate. Subsequent rearrangement and stabilization would lead to the final cyclized product. This pathway is energetically favored for the 7-isomer over a C-N bond cleavage (fragmentation) pathway.

The proposed mechanism is supported by studies on analogous systems, such as tertiary N-aryl-β-enaminones, which undergo efficient [6π] photocyclization to form hexahydrocarbazole derivatives. acs.org These reactions are understood to proceed through a triplet excited state, followed by a suprafacial nih.govnih.gov hydrogen migration to yield the stable product. acs.org It is plausible that the photocyclization of this compound follows a similar triplet-state mechanism after intersystem crossing (ISC) from the initially formed singlet excited state.

Competing Pathways: Fragmentation and Photobasicity

While cyclization is the major photoreaction channel, fragmentation represents a minor competing pathway. d-nb.info This pathway would involve the homolytic or heterolytic cleavage of one of the N-CH₃ bonds or the N-C₇(quinoline) bond. However, for the 7-aminoquinoline system, the activation barrier for cyclization appears to be lower than that for fragmentation.

Another important excited-state process is the change in basicity upon photoexcitation. Quinoline derivatives are known to become significantly more basic in the excited state compared to the ground state, a phenomenon known as photobasicity. researchgate.net For 7-aminoquinoline, the pKₐ* of the excited state is substantially higher than the ground state pKₐ. This is driven by the migration of electron density to the quinoline nitrogen in the excited state, making it a more favorable proton acceptor. This can lead to excited-state proton transfer (ESPT) from protic solvents. researchgate.net While ESPT is a deactivation pathway rather than a permanent photoreaction, it is a fundamental aspect of the compound's excited-state chemistry and can influence the quantum yields of other processes like fluorescence and cyclization.

The following tables summarize key photophysical and photochemical characteristics relevant to the this compound system, based on data from closely related derivatives.

Table 1: Photophysical Properties of Trifluoromethyl-Substituted 7-Aminoquinolines in Various Solvents nih.gov

This table demonstrates the strong intramolecular charge transfer (ICT) character, evidenced by the significant bathochromic (red) shift in both absorption and emission maxima as solvent polarity increases from nonpolar n-hexane to polar methanol.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Lifetime (τ) (ns) |

| 1a | n-Hexane | 365 | 407 | 2915 | 4.81 |

| Ethyl Acetate | 381 | 486 | 5493 | 19.5 | |

| Methanol | 389 | 525 | 6744 | 7.23 | |

| 1d | n-Hexane | 368 | 435 | 4363 | 4.96 |

| Ethyl Acetate | 385 | 507 | 6223 | 20.0 | |

| Methanol | 399 | 537 | 6474 | 7.49 | |

| Data for 2,4-disubstituted-7-aminoquinolines with trifluoromethyl groups. |

Table 2: Comparison of Photoreaction Outcomes for Positional Isomers of Acetoxymethyl-(N,N-dimethylamino)quinoline d-nb.info

This table highlights the critical influence of the dimethylamino group's position on the dominant photoreaction pathway upon irradiation.

| Isomer Position | Primary Photoreaction Pathway | Fragmentation Products |

| 6-amino | Fast Intramolecular Cyclization | Trace amounts |

| 7-amino | Fast Intramolecular Cyclization | Trace amounts |

| 8-amino | Clean and Selective Photolysis | Major products |

| Qualitative results from a study on photoremovable protecting groups. |

Quantum Chemical Studies and Electronic Structure Analysis

Theoretical Investigations of Electronic Structure and Energetics

Theoretical investigations are crucial for understanding the fundamental electronic properties and energy landscape of N,N-Dimethylquinolin-7-amine. These computational studies employ various quantum chemical methods to predict the molecule's behavior at a subatomic level.

Valence and Core-Level Electronic Properties

The electronic properties of a molecule are determined by the arrangement of its valence and core-level electrons. Valence electrons, being in the outermost shell, are primarily involved in chemical bonding and determine the molecule's reactivity and spectroscopic characteristics. Core-level electrons, on the other hand, are tightly bound to the nucleus and their energy levels are characteristic of the specific atoms within the molecule.

Density Functional Theory (DFT) Applications for Ground State

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. imist.ma It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties including dipole moments and molecular electrostatic potential maps. scirp.orgmdpi.com

In studies of related quinoline (B57606) derivatives, DFT methods, often using hybrid functionals like B3LYP, have been successfully employed to calculate key parameters. imist.ma These calculations provide a foundational understanding of the molecule's stability and reactivity.

Table 1: Representative Ground State Properties of a Substituted Quinoline (Analog) Calculated using DFT

| Property | Calculated Value |

| Total Energy | Varies with basis set |

| Dipole Moment | Varies with substituent |

| Rotational Constants | Varies with geometry |

Note: The values in this table are representative and depend on the specific molecule, level of theory, and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. nih.gov This method allows for the calculation of electronic excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy. scirp.org TD-DFT can also be used to simulate emission spectra and provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer. nih.gov

For instance, in a computational study of 6-aminoquinoline, a structurally related compound, TD-DFT was used to predict absorption and emission maxima in various solvents. The calculations indicated that the lowest excited state is likely a π→π* charge-transfer (CT) state. nih.gov Such studies are crucial for understanding the photophysical properties of this compound.

Table 2: Calculated Excitation Energies and Oscillator Strengths for Unsubstituted Quinoline (Analog)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| 4.13 | 300 | 0.002 |

| 4.25 | 292 | 0.051 |

| 4.77 | 260 | 0.121 |

Source: Adapted from DFT studies on quinoline. scirp.org

Outer Valence Green's Function (OVGF) Method Applications

The Outer Valence Green's Function (OVGF) method is a higher-level computational approach used to accurately predict electron binding energies, specifically ionization potentials and electron affinities. This method goes beyond the approximations of standard DFT by including electron correlation effects more rigorously, providing results that are often in excellent agreement with experimental data from photoelectron spectroscopy.

Computational Probing of Photophysical Parameters

Computational methods are invaluable for probing the photophysical parameters that govern how a molecule interacts with light. These parameters are directly linked to the molecule's electronic structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgresearchgate.net

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. rsc.org In quinoline derivatives, the distribution of the HOMO and LUMO can be influenced by the position and nature of substituents. For instance, in 6-aminoquinoline, both the HOMO and LUMO are localized over the entire molecule. nih.gov The presence of the electron-donating N,N-dimethylamino group in this compound is expected to raise the HOMO energy level, thereby affecting the HOMO-LUMO gap and the molecule's electronic and photophysical properties.

Table 3: Representative HOMO-LUMO Energies and Gap for Unsubstituted Quinoline (Analog)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Source: Adapted from DFT studies on quinoline. scirp.org

Dipole Moments in Ground and Excited States

The distribution of electron density within a molecule is described by its dipole moment, a vector quantity that has both magnitude and direction. In molecules like this compound, the dipole moment can change significantly upon excitation from the ground state (μg) to an excited state (μe). This change (Δμ = μe - μg) is a key factor in understanding the solvatochromic behavior of a molecule, which is the change in its absorption or emission spectra with the polarity of the solvent.

The following table illustrates a hypothetical scenario for this compound based on typical findings for related compounds.

| Parameter | Hypothetical Value | Method of Determination |

|---|---|---|

| Ground State Dipole Moment (μg) | ~2-4 D | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |

| Excited State Dipole Moment (μe) | ~5-8 D | Solvatochromic Methods (Lippert-Mataga, Bakhshiev, etc.) and TD-DFT |

| Change in Dipole Moment (Δμ) | ~3-5 D | Calculated from μg and μe |

Note: The values presented in this table are illustrative and not based on reported data for this compound.

Solvent Cavity and Volume Parameters (e.g., COSMO)

The Conductor-like Screening Model (COSMO) is a computational method used to approximate the effect of a solvent on a solute molecule. This model creates a virtual cavity in the solvent continuum that encloses the solute molecule. The size and shape of this cavity, along with the volume of the molecule, are important parameters in understanding solute-solvent interactions.

While specific COSMO-derived solvent cavity and volume parameters for this compound have not been detailed in the available literature, these parameters are crucial for accurately modeling the behavior of the molecule in solution. The COSMO model allows for the calculation of the electrostatic interaction between the solute and the solvent, which is essential for predicting properties like solvation energy and understanding solvatochromic shifts.

The table below outlines the typical parameters that would be determined from a COSMO calculation for a molecule like this compound.

| COSMO Parameter | Description | Significance |

|---|---|---|

| COSMO Cavity Surface Area | The total surface area of the cavity created around the solute molecule. | Influences the magnitude of the electrostatic interactions with the solvent. |

| COSMO Cavity Volume | The total volume of the cavity enclosing the solute. | Related to the size of the molecule and affects solvation thermodynamics. |

| Molecular Volume | The volume occupied by the molecule itself. | A fundamental geometric property used in various thermodynamic calculations. |

Theoretical Approaches to Excited-State Reaction Dynamics and Kinetics

The behavior of a molecule after it absorbs light is governed by its excited-state dynamics. Theoretical and computational methods are indispensable for mapping the potential energy surfaces of excited states and predicting the pathways and rates of photophysical and photochemical processes.

Theoretical Treatment of Intramolecular Charge Transfer Rates

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including derivatives of 7-aminoquinoline (B1265446). nih.gov Upon photoexcitation, an electron can be transferred from an electron-donating group to an electron-accepting part of the same molecule. In this compound, the dimethylamino group acts as an electron donor, and the quinoline ring system can act as an electron acceptor. This ICT process leads to the formation of a highly polar excited state, which is often responsible for the observed large Stokes shifts and sensitivity of the fluorescence to the solvent environment. nih.gov

The theoretical treatment of ICT rates involves the calculation of the energy barrier for the charge transfer process and the electronic coupling between the initial locally excited (LE) state and the final ICT state. The rate of ICT can be influenced by several factors, including the geometry of the molecule, the nature of the solvent, and the presence of specific solute-solvent interactions. For some molecules, a twisted intramolecular charge transfer (TICT) can occur, where the donor group rotates with respect to the acceptor moiety in the excited state.

Studies on trifluoromethyl-substituted 7-aminoquinolines have shown that these compounds exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. nih.gov Their fluorescence lifetimes are also sensitive to solvent polarity, which is a characteristic feature of ICT processes. nih.gov While a detailed theoretical analysis of the ICT rates for this compound is not available, the principles derived from related systems suggest that the rate of charge transfer would be a critical determinant of its photophysical properties.

The following table summarizes key theoretical concepts and their relevance to understanding ICT rates.

| Theoretical Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surfaces (PES) | Maps of the energy of the molecule as a function of its geometry in the ground and excited states. | The shapes of the LE and ICT state PES determine the energy barrier for charge transfer. |

| Electronic Coupling | The strength of the interaction between the LE and ICT states. | A stronger coupling generally leads to a faster ICT rate. |

| Solvent Reorganization Energy | The energy required to rearrange the solvent molecules to accommodate the charge redistribution in the ICT state. | Higher reorganization energies in polar solvents can influence the ICT rate. |

Photophysical Properties and Excited State Dynamics of N,n Dimethylquinolin 7 Amine Systems

Absorption and Emission Characteristics

The interaction of N,N-Dimethylquinolin-7-amine with light is characterized by distinct absorption and emission processes. These properties are sensitive to the molecular environment, particularly the polarity of the solvent, which can alter the energy levels of the electronic states.

The electronic absorption spectrum of this compound, like other quinoline (B57606) derivatives, is characterized by absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. researchgate.net These bands arise from the promotion of electrons from the ground state to various excited singlet states. Typically, the spectra exhibit bands corresponding to π→π* transitions within the quinoline aromatic system. The presence of the electron-donating N,N-dimethylamino group can lead to the appearance of a lower energy absorption band, which is attributed to an intramolecular charge transfer (ICT) transition. researchgate.net

The position and intensity of these absorption bands are influenced by the solvent environment. In polar solvents, a shift in the absorption maximum (λabs) can be observed, a phenomenon known as solvatochromism.

Table 1: Representative UV-Visible Absorption Data for this compound in Various Solvents Note: Data are illustrative for a typical donor-acceptor quinoline-amine system.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λabs) (nm) |

|---|---|---|

| Hexane | 1.88 | 345 |

| Dichloromethane | 8.93 | 352 |

| Acetonitrile | 37.5 | 358 |

Photoluminescence (PL) and Fluorescence Emission Spectroscopy

Upon absorption of a photon, the excited this compound molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (lower energy). This difference between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com

The emission properties of this compound are highly dependent on solvent polarity due to the significant change in the molecule's dipole moment upon excitation, which is characteristic of ICT states. mdpi.com In nonpolar solvents, emission from a locally excited (LE) state is often observed. As solvent polarity increases, the charge-transfer state is stabilized, leading to a pronounced red-shift in the emission maximum (λem). mdpi.com

Table 2: Illustrative Fluorescence Emission Characteristics of this compound Note: Data are illustrative and typical for quinoline-amine systems exhibiting ICT.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Hexane | 345 | 410 | 4980 |

| Dichloromethane | 352 | 455 | 6687 |

| Acetonitrile | 358 | 490 | 7945 |

Absolute Emission Quantum Yield Determinations

The absolute emission quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can range from 0 (non-emissive) to 1 (perfectly emissive).

For donor-acceptor systems like this compound, the quantum yield is often strongly influenced by the solvent. rsc.org The formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state can provide an efficient non-radiative decay pathway, leading to a decrease in fluorescence quantum yield, particularly in polar solvents where the TICT state is stabilized. mdpi.comresearchgate.net

Table 3: Representative Emission Quantum Yields for a Donor-Acceptor Quinoline-Amine System Note: Values are illustrative and demonstrate the typical trend with solvent polarity.

| Solvent | Quantum Yield (ΦF) |

|---|---|

| Hexane | 0.65 |

| Dichloromethane | 0.40 |

| Acetonitrile | 0.15 |

Luminescence Lifetime Measurements

The luminescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore and is sensitive to its environment and the various radiative and non-radiative decay pathways available. nih.govresearchgate.net Time-correlated single-photon counting (TCSPC) is a common technique for measuring fluorescence lifetimes. dntb.gov.ua

In systems exhibiting ICT, the fluorescence decay can be complex. The presence of multiple excited states, such as the LE and CT states, can lead to multi-exponential decay kinetics. The lifetime is affected by processes that quench the excited state; for instance, the formation of a non-emissive TICT state can shorten the observed fluorescence lifetime.

Table 4: Illustrative Luminescence Lifetimes for a Donor-Acceptor Quinoline-Amine System Note: Values are representative and show the general trend of decreasing lifetime with increasing solvent polarity due to enhanced non-radiative decay.

| Solvent | Luminescence Lifetime (τF) (ns) |

|---|---|

| Hexane | 4.2 |

| Dichloromethane | 3.1 |

| Acetonitrile | 1.8 |

Intramolecular Charge Transfer (ICT) Phenomena

The defining feature of the excited-state behavior of this compound is intramolecular charge transfer. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting quinoline nucleus. This results in an excited state that has a much larger dipole moment than the ground state. mdpi.com This charge-transfer character is responsible for the strong solvatochromism observed in its fluorescence spectra.

The most widely accepted model to describe the ICT process in flexible donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comresearchgate.net This model provides a framework for understanding the dual fluorescence sometimes observed in similar compounds and the strong dependence of their photophysical properties on the environment.

The key steps of the TICT mechanism are as follows:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S0) to an initial Franck-Condon excited state. This state rapidly relaxes to a planar, locally excited (LE) state.

Structural Relaxation: In the excited state, a structural rearrangement can occur. Specifically, the dimethylamino group rotates around the C-N single bond that connects it to the quinoline ring.

Formation of the TICT State: As the amino group twists towards a conformation perpendicular (90° angle) to the plane of the quinoline ring, the electronic coupling between the donor (amino) and acceptor (quinoline) is minimized. This leads to the formation of a fully charge-separated state, the TICT state. mdpi.com This state is highly polar and is therefore significantly stabilized by polar solvents.

The potential energy surface of the first excited singlet state (S1) has two minima corresponding to the LE and TICT states, separated by an energy barrier. researchgate.net The relative energies of these states and the height of the barrier are sensitive to solvent polarity, temperature, and viscosity, which explains the dramatic changes in the fluorescence spectra, quantum yield, and lifetime of this compound and related systems under different conditions.

Twisted Intramolecular Charge Transfer (TICT) States

The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a crucial process governing the excited-state dynamics of many organic molecules that possess both electron-donating and electron-accepting moieties connected by a single bond. mdpi.comrsc.org In the case of this compound, the N,N-dimethylamino group serves as a potent electron donor, while the quinoline ring acts as the electron acceptor. This "push-pull" architecture makes the molecule a prime candidate for TICT state formation. nih.gov

Upon photoexcitation, the molecule is initially promoted to a Franck-Condon excited state, which rapidly relaxes to a locally excited (LE) state where the molecular geometry is largely planar. From this LE state, the molecule can undergo a significant conformational change involving the rotation of the N,N-dimethylamino group around the C7-N single bond. This torsional motion leads to a perpendicular or near-perpendicular arrangement between the donor and acceptor groups. mdpi.com This twisted geometry results in a decoupling of the π-systems, facilitating a near-complete charge separation and forming a highly polar, lower-energy excited state known as the TICT state. mdpi.comacs.org

The formation and stability of the TICT state are strongly influenced by the surrounding environment, particularly the polarity and viscosity of the solvent. researchgate.net In polar solvents, the highly dipolar TICT state is significantly stabilized, which can make it the dominant de-excitation channel. mdpi.com In many cases, the TICT state provides an efficient non-radiative decay pathway, leading to a quenching of fluorescence in polar environments. mdpi.comnih.govresearchgate.net The increased electron-donating strength of the tertiary N,N-dimethylamino group, compared to a primary amino group, is expected to enhance the charge-transfer character and favor the formation of the TICT state. acs.org

Observation and Characterization of Dual Emission from Locally Excited and Charge Transfer States

A hallmark of molecules that form TICT states is the potential for dual fluorescence, where emission is observed from two distinct excited states: the planar, locally excited (LE) state and the twisted, charge-transfer (CT) state. mdpi.com The LE state gives rise to a higher-energy (shorter wavelength) emission band, which is typically prominent in non-polar solvents where the formation of the polar TICT state is energetically unfavorable. As the solvent polarity increases, the CT state becomes more stabilized, potentially opening a radiative pathway that results in a second, significantly red-shifted (longer wavelength) emission band. mdpi.com

While direct spectral evidence for this compound is not extensively documented, studies on structurally similar 7-aminoquinoline (B1265446) derivatives provide strong indications of its likely behavior. For instance, various 2,4-disubstituted 7-aminoquinolines exhibit strong intramolecular charge-transfer fluorescence characterized by large Stokes shifts and a single, broad emission band that shifts to longer wavelengths in more polar media. nih.govnih.gov This suggests that for these derivatives, the CT state is the primary emissive state.

For this compound, it is plausible that in non-polar solvents, emission would primarily originate from the LE state. In solvents of intermediate to high polarity, the stabilization of the TICT state could lead to the appearance of a second, red-shifted emission band. Alternatively, if the TICT state is predominantly non-emissive (a "dark state"), an increase in solvent polarity would lead to the quenching of the LE fluorescence rather than the appearance of a new band. mdpi.comnih.gov The precise behavior depends on the delicate balance of the energy levels and transition probabilities of the LE and TICT states.

Excited-State Proton Transfer (ESPT) and Hydrogen Bonding Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction wherein a proton is transferred between a donor and an acceptor site within the same molecule. mdpi.comrsc.org This process requires the presence of both an acidic proton-donating group (like -OH or -NH2) and a basic proton-accepting site.

An analysis of the this compound structure reveals a basic nitrogen atom within the quinoline ring, which can act as a proton acceptor. However, the molecule lacks a conventional intramolecular proton donor. The amino group at the 7-position is tertiary (-N(CH3)2), meaning it has no hydrogen atoms to donate. This is a critical distinction from its parent compound, 7-aminoquinoline (7AQ). Research on 7AQ and its N-alkylated derivatives demonstrates that they can undergo a long-range, solvent-assisted ESPT from the amino (-NHR) group to the quinoline nitrogen. researchgate.netnih.gov This reaction is explicitly mediated by protic solvent molecules, such as methanol, which form a hydrogen-bond bridge to facilitate the proton relay. nih.gov Due to the N,N-dimethyl substitution, this specific ESIPT pathway is unequivocally blocked for this compound.

Influence of Hydrogen Bonding on Excited State Photophysics and Dynamics

While intramolecular proton transfer from the amino group is not feasible, intermolecular interactions with the solvent, particularly hydrogen bonding, play a paramount role in the excited-state dynamics of this compound. The lone pair of electrons on the quinoline nitrogen makes it an effective hydrogen bond acceptor in protic solvents like alcohols and water.

Upon photoexcitation, the electron density across the molecule is redistributed. The charge transfer from the electron-donating amino group to the electron-accepting quinoline ring significantly increases the electron density on the quinoline moiety, making the ring nitrogen substantially more basic in the excited state than in the ground state. This enhanced basicity promotes protonation by a protic solvent in the excited state. nih.govacs.org This process is a form of intermolecular excited-state proton transfer (ESPT), where the solvent itself is the proton donor. mdpi.com

The formation of the excited-state protonated species, a quinolinium cation, would result in a new, dramatically red-shifted emission band. nih.gov The efficiency of this intermolecular ESPT is dependent on solvent properties such as acidity and viscosity. nih.govacs.org Furthermore, hydrogen bonding interactions can influence the energy landscape for TICT state formation. Specific hydrogen bonds to the quinoline nitrogen can alter the relative energies of the LE and TICT states, thereby modulating the fluorescence quantum yield and decay pathways. researchgate.net

Solvatochromic Behavior and Solvent Effects

Solvatochromism, the change in a substance's color with solvent polarity, is a defining characteristic of molecules with a significant difference in dipole moment between their ground and excited states. nih.gov Aminoquinoline derivatives, particularly those with strong donor groups like a dialkylamino substituent, are known to be highly solvatochromic due to their pronounced intramolecular charge-transfer (ICT) character. researchgate.netnih.gov

Upon absorption of light, electron density shifts from the N,N-dimethylamino group to the quinoline system, creating an excited state that is substantially more polar than the ground state. acs.org This change in dipole moment dictates the molecule's interaction with solvents of varying polarities.

Positive and Negative Solvatochromism in this compound Derivatives

Positive solvatochromism, or a bathochromic (red) shift in emission wavelength with increasing solvent polarity, is the expected behavior for molecules like this compound. nih.gov Because the excited state is more polar than the ground state, polar solvents provide greater stabilization to the excited state, which lowers its energy level and reduces the energy gap for fluorescence. This results in an emission of lower energy, i.e., longer wavelength. nih.gov This behavior is well-documented for a variety of 7-aminoquinoline derivatives. nih.gov

Negative solvatochromism, a hypsochromic (blue) shift in more polar solvents, occurs when the ground state is more polar than the excited state, or when specific interactions like hydrogen bonding stabilize the ground state more effectively. While less common for this class of molecules, reversals in solvatochromism can occur under specific conditions.

The solvatochromic properties of related 7-aminoquinoline derivatives are summarized in the table below, illustrating the typical positive solvatochromism observed in these systems. The data shows a consistent red shift in both absorption and emission maxima as the solvent changes from non-polar (n-hexane) to polar (methanol).

Influence of Solvent Polarity, Polarizability, and Viscosity on Spectroscopic Properties

The spectroscopic properties of molecules with significant ICT character, such as this compound, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, manifests as shifts in the positions of absorption and emission spectral bands with changes in solvent polarity and polarizability.

Generally, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This results in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is often less affected, leading to a significant increase in the Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents.

To illustrate this, the photophysical data for a related compound, 2-phenyl-4-(dimethylamino)quinoline, demonstrates a clear trend. As the solvent polarity increases from cyclohexane (B81311) to ethanol (B145695), the emission maximum shifts from 430 nm to 516 nm, representing a substantial red shift of 86 nm.

Table 1: Photophysical Data for 2-phenyl-4-(dimethylamino)quinoline in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Cyclohexane | 368 | 430 | 3920 |

| Toluene | 373 | 448 | 4680 |

| Chloroform | 374 | 488 | 6190 |

| Ethyl Acetate | 370 | 489 | 6510 |

| Dichloromethane | 373 | 499 | 6740 |

| Acetonitrile | 369 | 509 | 7410 |

Data sourced from analogous compounds discussed in scientific literature. The table is interactive and can be sorted by column.

Solvent viscosity can also influence the spectroscopic properties, particularly for molecules that may undergo geometric relaxation in the excited state, such as twisting of the amino group (a twisted intramolecular charge transfer, or TICT, state). In highly viscous solvents, this motion can be restricted, potentially leading to a blue shift in emission and an increase in fluorescence quantum yield compared to less viscous solvents of similar polarity.

Characterization of Specific and Non-Specific Solute-Solvent Interactions

Non-specific interactions are related to the solvent's bulk properties, like its dielectric constant and refractive index. These interactions stabilize the dipole moment of the solute. The Lippert-Mataga plot is a widely used model to correlate the Stokes shift with the solvent's orientation polarizability, which is a function of its dielectric constant and refractive index. A linear relationship in a Lippert-Mataga plot suggests that non-specific dielectric interactions are the primary drivers of the solvatochromic shift, indicating a significant change in the dipole moment of the fluorophore upon excitation. For 7-aminoquinoline derivatives, a large change in dipole moment is expected due to the ICT from the amino group to the quinoline ring.

Specific interactions , most notably hydrogen bonding, can also play a crucial role. Protic solvents (like ethanol or methanol) can act as hydrogen bond donors to the nitrogen atom of the quinoline ring or as hydrogen bond acceptors from the N-H bonds of a primary or secondary amine. For this compound, hydrogen bond donation from a protic solvent to the quinoline nitrogen would further stabilize the excited state, leading to additional red shifts not accounted for by dielectric effects alone. Deviations from linearity in the Lippert-Mataga plot often point to the presence of these specific solute-solvent interactions.

Application of Multiparameter Models for Solvatochromic Shifts

To disentangle and quantify the contributions of different types of solute-solvent interactions, multiparameter models are employed. The Kamlet-Taft and Catalan models are two such approaches that use linear solvation energy relationships.

The Kamlet-Taft model correlates a solvent-dependent property (like the emission frequency) with the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). The equation takes the form:

ν = ν₀ + aα + bβ + sπ*

By performing a multiple linear regression analysis on data from a wide range of solvents, the coefficients a, b, and s can be determined, which represent the sensitivity of the spectral shift to each solvent parameter. This analysis can reveal, for instance, whether the solvatochromism of this compound is dominated by the solvent's hydrogen-bond donating capability or its general dipolarity.

The Catalan model is another powerful four-parameter model that distinguishes between solvent acidity (SA), basicity (SB), dipolarity (SdP), and polarizability (SP). This model can provide a more refined understanding of the specific and non-specific interactions governing the photophysical behavior of the solute. For other aminoquinolines, such analyses have shown that both solvent dipolarity and specific hydrogen bonding interactions significantly contribute to the observed spectral shifts.

Excited State Deactivation Pathways

Upon absorption of a photon, the excited this compound molecule must dissipate its excess energy to return to the ground state. This can occur through radiative decay (fluorescence) or non-radiative pathways.

Non-Radiative Decay Mechanisms

Non-radiative decay processes are often competitive with fluorescence and can significantly lower the fluorescence quantum yield. For donor-acceptor systems like this compound, several mechanisms are particularly relevant.

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The efficiency of IC is governed by the energy gap law, which states that the rate of conversion decreases exponentially as the energy gap between the two states increases. For many fluorescent molecules, the S₁-S₀ gap is large, making direct IC relatively slow. However, the strong ICT character of 7-aminoquinolines can lead to significant geometric relaxation in the excited state, potentially reducing this energy gap and facilitating IC.

Intramolecular Charge Transfer (ICT) State Dynamics: In polar solvents, the initially excited state can relax to a solvent-stabilized ICT state. If this ICT state can further relax through twisting of the dimethylamino group, it can access a low-energy conical intersection with the ground state, providing a very efficient non-radiative decay channel. This phenomenon is responsible for the fluorescence quenching of many donor-acceptor molecules in polar solvents.

The fluorescence lifetime of related 7-aminoquinoline derivatives shows a characteristic trend: it first increases in moderately polar solvents and then decreases in highly polar solvents. tandfonline.com This suggests that in highly polar environments, non-radiative decay pathways become more efficient, effectively quenching the fluorescence. tandfonline.com

Intersystem Crossing (ISC) Processes to Triplet States

Intersystem crossing is a non-radiative process involving a change in spin multiplicity, typically from the lowest excited singlet state (S₁) to a triplet state (Tₙ).

The rate of ISC is influenced by several factors, including the energy gap between the singlet and triplet states and the strength of spin-orbit coupling. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹n,π* → ³π,π* or ¹π,π* → ³n,π*).

In donor-acceptor quinoline systems, the energy levels of the singlet and triplet charge-transfer states (¹CT and ³CT) can be close in energy, which can facilitate ISC. Theoretical studies on similar quinoline systems have shown that an ISC pathway can become a significant deactivating channel, quenching fluorescence. The presence of a nearby n,π* state, either on the singlet or triplet manifold, can also enhance the rate of ISC through spin-orbit coupling. Once populated, the triplet state can decay back to the singlet ground state via phosphorescence (a slow radiative process) or non-radiatively. For many organic molecules at room temperature in solution, non-radiative decay from the triplet state is the dominant pathway.

Nonlinear Optical (NLO) Properties

Molecules with a strong donor-acceptor character and an extended π-conjugated system, like this compound, are excellent candidates for nonlinear optical (NLO) materials. These materials have applications in technologies such as optical switching and frequency conversion.

The key parameter for second-order NLO activity is the first hyperpolarizability (β). A large β value arises from a significant difference between the ground state and excited state dipole moments (Δμ) and a large transition dipole moment, both of which are characteristic of efficient ICT molecules.

Computational studies using Density Functional Theory (DFT) have been performed to predict the NLO properties of amino-substituted quinolines. A study on positional isomers of aminoquinoline calculated the first hyperpolarizability in dimethyl sulfoxide (B87167) (DMSO). The results indicate that the position of the amino group has a profound impact on the NLO response.

Table 2: Calculated First Hyperpolarizability (β) for Aminoquinoline Isomers

| Compound | First Hyperpolarizability (β) in a.u. |

|---|---|

| Quinoline (reference) | 380 |

| 3-Aminoquinoline | 1492 |

| 6-Aminoquinoline | 2588 |

| 7-Aminoquinoline | 3866 |

Data from a computational DFT study by Abdellah et al. (2022).

As shown in the table, the 7-aminoquinoline isomer is predicted to have the highest β value among the studied isomers, significantly larger than the parent quinoline molecule. tandfonline.com This enhancement is attributed to the effective charge transfer from the amino group at the 7-position through the π-system of the quinoline ring. tandfonline.com It is expected that the N,N-dimethyl derivative would exhibit an even larger hyperpolarizability due to the increased electron-donating strength of the dimethylamino group compared to the primary amino group.

Theoretical Frameworks for NLO Response in Quinoline-Amine Systems

The nonlinear optical response of a molecule is fundamentally determined by its hyperpolarizability, a tensor quantity that describes the change in the molecule's dipole moment in the presence of an external electric field. For quinoline-amine systems like this compound, the NLO response is dominated by the second-order hyperpolarizability (β) and third-order hyperpolarizability (γ).

The theoretical investigation of these properties typically employs quantum chemical calculations based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org These methods allow for the calculation of the molecule's electronic structure and its response to an applied electric field. The choice of functional and basis set is crucial for obtaining accurate predictions of hyperpolarizabilities. For donor-acceptor systems, long-range corrected functionals are often employed to properly describe the charge-transfer excitations that are critical to the NLO response.

The NLO properties of quinoline-amine systems can be understood through a "push-pull" mechanism. mdpi.com The dimethylamine (B145610) group acts as a strong electron donor, "pushing" electron density into the π-conjugated system of the quinoline ring, which in turn acts as the electron acceptor. This charge transfer is enhanced upon photoexcitation, leading to a large change in the dipole moment between the ground and excited states, a key factor for a large second-order NLO response.

Theoretical models, such as the two-level model, can provide a simplified yet insightful picture of the second-order NLO response. This model relates the first hyperpolarizability (β) to the energy of the charge-transfer transition, the change in dipole moment between the ground and excited states (Δμ), and the transition dipole moment (μge). For quinoline-amine systems, the strong ICT character leads to a large Δμ, and consequently, a significant β value is anticipated.

The Sum-Over-States (SOS) formalism is a more rigorous approach used to calculate the components of the hyperpolarizability tensors. rsc.org This method involves summing over all excited states of the molecule and their transition properties. Computational studies on similar donor-acceptor substituted quinolines have shown that the NLO response is highly dependent on the nature and position of the donor and acceptor groups. nih.gov For this compound, the 7-position substitution is known to facilitate efficient charge transfer across the quinoline ring.

Table 1: Calculated NLO Properties of a Model Quinoline-Amine System

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | High |

| Second Hyperpolarizability (γ) | Moderate |

| Excitation Energy (ICT) | Low |

Note: The values in this table are qualitative and based on theoretical studies of similar quinoline-amine systems. Specific values for this compound would require dedicated computational studies.

Two-Photon Absorption (TPA) Characteristics and Cross Sections

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has found widespread applications in high-resolution microscopy, 3D microfabrication, and photodynamic therapy. The efficiency of TPA is quantified by the TPA cross-section (σ₂).

For donor-acceptor molecules like this compound, the TPA process is intimately linked to the intramolecular charge transfer. The presence of the strong electron-donating dimethylamine group is expected to significantly enhance the TPA cross-section. Theoretical and experimental studies on various chromophores have demonstrated that increasing the donor strength and extending the π-conjugation length generally leads to larger TPA cross-sections.

The TPA spectrum of a molecule can be predicted using quantum chemical methods, such as TD-DFT coupled with response theory. These calculations can identify the excited states that are two-photon allowed and estimate their corresponding TPA cross-sections. For D-π-A systems, the lowest-energy TPA-allowed state often corresponds to the main ICT state.

Table 2: TPA Properties of a Generic Donor-π-Acceptor Chromophore

| Property | Description | Expected Value for Quinoline-Amine Systems |

|---|---|---|

| TPA Wavelength (λTPA) | Wavelength at which maximum TPA occurs | Typically in the near-infrared region |

| TPA Cross-Section (σ₂) | A measure of the TPA efficiency | Expected to be significant |

Note: This table provides a general overview of expected TPA properties based on the molecular structure of this compound and data from similar compounds.

Investigation of Higher-Order NLO Responses

Beyond the second-order response, higher-order NLO phenomena, governed by the second and third hyperpolarizabilities (γ and beyond), are also of fundamental and practical interest. These higher-order effects include third-harmonic generation (THG), four-wave mixing, and the optical Kerr effect.

The investigation of higher-order NLO responses in quinoline-amine systems can be approached through advanced theoretical calculations. These computations are more demanding than those for second-order properties but can provide valuable information on the potential of these materials for applications that rely on third-order nonlinearities.

The magnitude and sign of the third-order hyperpolarizability (γ) are sensitive to the electronic structure of the molecule. For donor-acceptor systems, γ is often influenced by the same factors that govern the second-order response, such as the strength of the donor and acceptor groups and the length of the conjugated bridge. Theoretical studies on various organic molecules have shown that γ can be significantly enhanced in systems with strong ICT character.

Experimentally, techniques such as Z-scan and third-harmonic generation microscopy can be used to measure the third-order NLO properties of materials. While such experimental data for this compound is not available, the theoretical frameworks suggest that quinoline-amine systems possess the necessary electronic structure for exhibiting interesting higher-order NLO responses. The interplay between one- and two-photon resonance effects can also play a crucial role in enhancing the dynamic third-order NLO response. rsc.org

Table 3: Higher-Order NLO Properties and Their Significance

| NLO Property | Governing Hyperpolarizability | Potential Applications |

|---|---|---|

| Third-Harmonic Generation (THG) | γ(-3ω;ω,ω,ω) | Frequency conversion, optical microscopy |

| Optical Kerr Effect | γ(-ω;ω,-ω,ω) | Optical switching, optical limiting |

Note: This table outlines some of the key higher-order NLO phenomena and their relevance.

Structure Property Relationships in N,n Dimethylquinolin 7 Amine Derivatives

Impact of Substituent Effects on Photophysical and Photochemical Properties

The photophysical and photochemical properties of N,N-Dimethylquinolin-7-amine and its derivatives are intricately linked to the nature and position of substituents on the quinoline (B57606) ring. These substituents can modulate the electronic distribution within the molecule, thereby influencing its absorption and emission characteristics, as well as its reactivity in the excited state.

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound scaffold significantly alters its photophysical properties. The N,N-dimethylamino group at the 7-position is a strong electron-donating group, which plays a crucial role in the molecule's electronic transitions.

Electron-Donating Groups (EDGs): When additional EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, are introduced, they further increase the electron density of the π-system. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a bathochromic (red) shift in both the absorption and emission spectra. The increased electron density in the excited state can also enhance the fluorescence quantum yield, making the molecule a more efficient emitter. For instance, in a series of 2,4-disubstituted 7-aminoquinolines, the presence of electron-donating groups contributes to strong intramolecular charge-transfer (ICT) fluorescence.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), pulls electron density away from the quinoline ring. This stabilizes the ground state more than the excited state, leading to a hypsochromic (blue) shift in the absorption and emission spectra. EWGs can also introduce new non-radiative decay pathways, which may lead to a decrease in the fluorescence quantum yield. The presence of a strongly electron-withdrawing trifluoromethyl group in conjunction with the amino group in 7-aminoquinolines has been shown to enhance the ICT process, resulting in large Stokes shifts. requimte.pt

The following table summarizes the general effects of EDGs and EWGs on the photophysical properties of aminoquinoline derivatives.

| Substituent Type | Effect on Absorption (λmax) | Effect on Emission (λmax) | Effect on Quantum Yield (Φf) | Effect on Stokes Shift |

| Electron-Donating Group (EDG) | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Generally Increases | May Increase |

| Electron-Withdrawing Group (EWG) | Hypsochromic Shift (Blue Shift) | Hypsochromic Shift (Blue Shift) | Generally Decreases | May Increase |

Positional Isomer Effects on Photoreactivity and Emission Profiles

For instance, the fluorescence of 6- and 7-aminoquinoline (B1265446) exhibit different sensitivities to the solvent environment, indicating that the position of the amino group influences the nature of the excited state. The excited state acidities and solvent dependences of these compounds are typical of aminoquinolines substituted in the homocyclic ring.

While specific comparative data on the photoreactivity of N,N-dimethylaminoquinoline isomers is limited, general principles suggest that isomers with the amino group at positions that facilitate a more efficient intramolecular charge transfer (ICT) will exhibit more significant solvatochromism and potentially higher quantum yields in non-polar solvents. For example, substitution at the 7-position, as in this compound, allows for effective charge transfer from the amino group to the electron-accepting quinoline core. In contrast, substitution at other positions might lead to different excited state dynamics and emission profiles.

The table below illustrates hypothetical differences in emission profiles based on the position of the N,N-dimethylamino group, derived from general principles of quinoline photophysics.

| Isomer | Expected Emission Wavelength | Expected Quantum Yield | Expected Solvatochromism |

| N,N-Dimethylquinolin-2-amine | Shorter Wavelength | Lower | Moderate |

| N,N-Dimethylquinolin-4-amine | Longer Wavelength | Higher | Significant |

| N,N-Dimethylquinolin-6-amine | Intermediate Wavelength | Moderate | Moderate |

| This compound | Longer Wavelength | Higher | Significant |

| N,N-Dimethylquinolin-8-amine | Shorter Wavelength | Lower | Less Significant |

Role of Steric and Inductive Factors

Beyond purely electronic effects, steric and inductive factors also play a crucial role in determining the photophysical and photochemical behavior of this compound derivatives.

Steric Factors: Steric hindrance can significantly impact the planarity of the molecule in both its ground and excited states. For the N,N-dimethylamino group, rotation around the C-N bond can be hindered by bulky adjacent substituents. If the dimethylamino group is forced out of the plane of the quinoline ring, the π-orbital overlap is reduced, which in turn diminishes the extent of intramolecular charge transfer. This can lead to a blue shift in the emission spectrum and a decrease in the fluorescence quantum yield. For example, ortho-substituted acetophenones show inferior results in certain reactions compared to meta- or para-substituted ones due to steric hindrance. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. In the context of this compound derivatives, QSPR models can be developed to predict their photophysical and photochemical properties, thereby guiding the design of new compounds with desired characteristics.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A diverse set of this compound derivatives with experimentally determined photophysical properties (e.g., absorption and emission maxima, quantum yields, lifetimes) is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural, electronic, and topological features of the molecules are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies).

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.govnih.gov